![molecular formula C16H23NO2 B4431059 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine
Übersicht
Beschreibung
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1990s as a potential treatment for viral infections, but later studies revealed its anti-cancer effects. DMXAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a cancer treatment.
Wirkmechanismus
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine works by activating the immune system and inducing tumor necrosis. It binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other cytokines that activate immune cells. This compound also disrupts the blood supply to tumors by inhibiting the formation of new blood vessels (angiogenesis) and causing existing blood vessels to collapse (vascular disruption).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of interferons and other cytokines, enhances the activity of immune cells, and inhibits angiogenesis. This compound also causes the release of nitric oxide, which can lead to vasodilation and hypotension.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It is not very soluble in water, which can make dosing and administration challenging. This compound can also cause hypotension and other adverse effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. This compound may also be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and determine its potential as a cancer treatment.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. This compound has been tested in preclinical models for a variety of cancer types, including lung, breast, colon, and prostate cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-14(3)15(9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFNEDXWRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



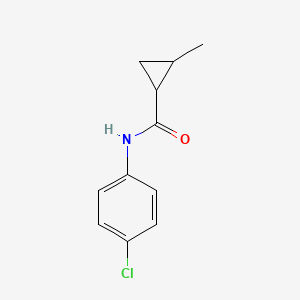
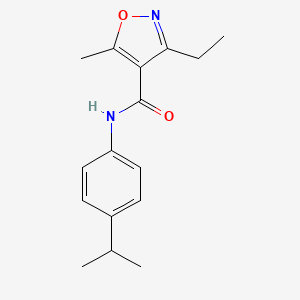
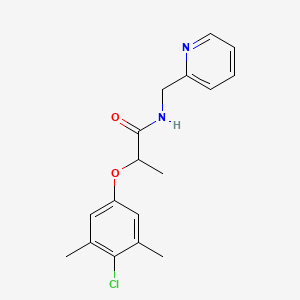
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)


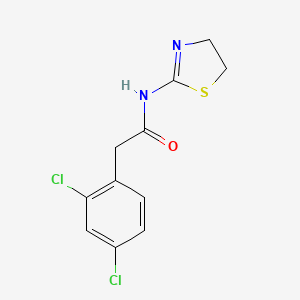

![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)
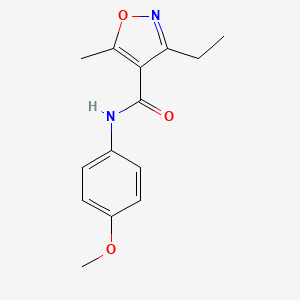
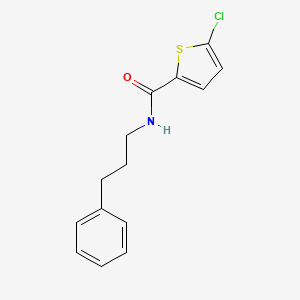
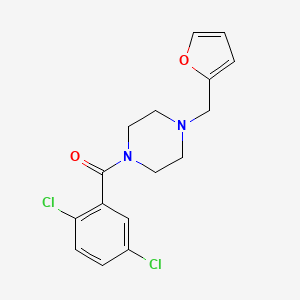
amino]-N-methylpropanamide](/img/structure/B4431080.png)